molecular formula C15H14BrNO2 B1601328 N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine CAS No. 458550-44-2

N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine

Cat. No.: B1601328
CAS No.: 458550-44-2
M. Wt: 320.18 g/mol
InChI Key: QMUHHIBJFDNROZ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine is a chemical compound of interest in advanced materials and pharmaceutical research. Its structure, featuring bromophenyl and carbethoxyphenyl groups linked via an amine, makes it a valuable building block, or synthetic intermediate, for constructing more complex organic molecules . Researchers utilize this family of compounds in the development of organic light-emitting diodes (OLEDs), where similar diarylamine structures are known to function as key components . In the field of medicinal chemistry, such compounds serve as a core template for designing new bioactive molecules. Structural analogs have been investigated for their potential antimicrobial and anticancer properties, providing a foundation for the synthesis and testing of new derivatives against drug-resistant pathogens and cancer cell lines . The synthetic process for related compounds often involves palladium-catalyzed cross-coupling reactions, which are pivotal for creating carbon-carbon bonds in modern organic synthesis . As with all specialized research chemicals, the handling and application of this material require expertise in organic synthesis and analytical characterization techniques. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-(4-bromoanilino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-2-19-15(18)11-3-7-13(8-4-11)17-14-9-5-12(16)6-10-14/h3-10,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUHHIBJFDNROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477555
Record name N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine
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Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458550-44-2
Record name N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 458550-44-2
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Biological Activity

N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-bromoaniline with appropriate carbonyl compounds under specific catalytic conditions. The characterization of the synthesized compound is confirmed through various spectroscopic methods, including NMR and IR spectroscopy.

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against a range of bacterial strains. The agar well diffusion method is commonly employed to evaluate its antibacterial efficacy.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Escherichia coli32 µg/mL15
Staphylococcus aureus16 µg/mL20
Klebsiella pneumoniae64 µg/mL12
Pseudomonas aeruginosa128 µg/mL10

The compound showed significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with lower MIC values compared to Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

3. Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines, including breast cancer (MCF-7). The Sulforhodamine B (SRB) assay is frequently utilized to determine cell viability post-treatment.

Table 2: Anticancer Activity Against Cancer Cell Lines

Cell LineIC50 (µM)% Inhibition at 50 µM
MCF-71580
HeLa2565
A5493070

The results indicate that this compound exhibits promising anticancer activity, particularly against the MCF-7 cell line, suggesting its potential as a therapeutic agent in breast cancer treatment .

4. Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between this compound and target proteins associated with bacterial resistance and cancer proliferation. These studies help in understanding the mechanism of action at the molecular level.

Case Study: Binding Affinity Analysis

A recent study employed Schrodinger software to perform docking simulations, revealing a high binding affinity of the compound towards specific protein targets involved in cancer cell signaling pathways. The binding energy was calculated to be -8.5 kcal/mol, indicating strong interactions facilitated by hydrogen bonds and hydrophobic contacts .

Scientific Research Applications

Medicinal Chemistry

N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine has been explored for its potential as an active pharmaceutical ingredient (API). Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, studies have shown that similar amine compounds can inhibit tumor growth by interfering with cell signaling pathways. The bromine substituent enhances the compound's lipophilicity, potentially improving its bioavailability.

Agricultural Applications

This compound is also relevant in agricultural chemistry as a biocide and pesticide. Its structure allows it to function effectively against various pests while maintaining low toxicity levels to non-target organisms.

Table 1: Biocidal Activity of this compound

Application TypeTarget OrganismEfficacy (%)Reference
InsecticideAphids85
FungicideFungal spores75
HerbicideBroadleaf weeds70

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various transformations, including arylation and alkylation reactions.

Table 2: Synthesis Pathways Involving this compound

Reaction TypeConditionsYield (%)
Arylation with Pd-catalystAgOAc base, 120 °C98
Alkylation with alkyl halidesK2CO3 base, solvent at reflux84
Coupling with carboxylic acidsHigh temperature, solvent mix73

Environmental Impact and Safety

While this compound shows promise in various applications, it is essential to consider its environmental impact. Toxicity studies indicate that the compound can cause skin and eye irritation, necessitating careful handling and application guidelines .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine with structurally related compounds, emphasizing substituent effects:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
N-(4-Carbethoxyphenyl)-N-(3-cyanophenyl)amine 3-CN, 4-COOEt Not provided High purity (97%), used in pharmaceutical intermediates
4-(4-Bromophenyl)-N-arylthiazol-2-amine Thiazole core, 4-Br, variable aryl 374–476 Antimicrobial, anthelmintic activities
N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine Biphenyl groups, 4-Br 476.417 Applications in OLED materials
N-(3-Carbethoxyphenyl)-N-methylaniline 3-COOEt, methyl group Not provided Synthesized via Pd-catalyzed amination

Key Observations :

  • Electron-withdrawing groups : The 4-bromo substituent enhances stability and influences electronic properties, making the compound suitable for cross-coupling reactions .
  • Carbethoxy group: Increases solubility and bioavailability compared to nonpolar analogs like biphenyl derivatives .
Pharmacological and Functional Comparisons
  • Anticancer activity : Benzimidazole analogs (e.g., compound 10e in ) show GI₅₀ values of 0.589–14.3 µM, suggesting that bromophenyl-carbethoxy derivatives may exhibit similar cytotoxicity .
  • aureus (MIC: 65 µg/mL) and C. elegans (paralysis at 40 µg/mL) .
  • Materials science : Biphenyl-bromophenyl amines (e.g., ) are used in organic electronics due to their high molecular weight and conjugated systems .
Molecular Docking and ADME Profiles

The carbethoxy group in the target compound may improve membrane permeability compared to nonpolar analogs .

Preparation Methods

Synthesis from Ethyl 4-iodobenzoate and 1-Bromo-4-nitrobenzene (Grignard Route)

One effective route reported involves the reaction of ethyl 4-iodobenzoate with isopropylmagnesium chloride to form the corresponding Grignard reagent, followed by reaction with 1-bromo-4-nitrobenzene and subsequent reduction steps.

Stage Reactants & Conditions Details
1 Ethyl 4-iodobenzoate + isopropylmagnesium chloride in THF -20 °C, 0.5 h
2 Addition of 1-bromo-4-nitrobenzene in THF -20 °C, 2 h
3 Reduction with sodium tetrahydroborate and iron(II) chloride in THF/ethanol 20 °C, 2 h
Yield Approximately 73% isolated yield Purity >95%

This method relies on the formation of the arylmagnesium intermediate followed by nucleophilic aromatic substitution and reduction of nitro groups to amines.

Oxidative Coupling via Amidocuprates (Knochel Method)

A highly efficient and modern approach involves the use of amidocuprates prepared from aryl Grignard reagents and copper(I) salts, followed by oxidative amination with quinones such as chloranil.

Key Reagents and Conditions:

  • Preparation of i-PrMgCl·LiCl reagent as a precursor for Grignard reagents.
  • Formation of aryl Grignard reagents from 4-bromobenzonitrile or related aryl halides.
  • Reaction with CuCl·2LiCl to form aryl cuprates.
  • Addition of lithium hexamethyldisilazide (LiHMDS) as a base.
  • Oxidative amination using chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) at low temperatures (-78 °C to -40 °C).

Optimization Table for Oxidative Amination:

Entry Cu(I) Salt Quinone Oxidant Yield (%) (GC) Notes
1 CuCN·2LiCl 3,3’,5,5’-tetra-tert-butyldiphenoquinone (A) 9 Sluggish reaction
2 CuCl·2LiCl A 21 Improved yield
3 CuBr·Me2S A 41 Moderate yield
4 CuCl·2LiCl DDQ 70 Good yield
5 CuBr·Me2S DDQ 42 Moderate yield
6 CuI·LiCl DDQ 40 Moderate yield
7 CuCl·2LiCl Chloranil 95 Best yield, isolated pure product

This method achieves high yields (up to 95%) and high purity, making it suitable for the synthesis of this compound and related diarylamines.

Detailed Reaction Procedure (Example)

Synthesis of this compound via Amidocuprate Oxidative Coupling

  • Under argon atmosphere, prepare the Grignard reagent by reacting 4-bromobenzonitrile with i-PrMgCl·LiCl in dry THF at 0 °C for 2 hours.
  • Cool the solution to -50 °C and add CuCl·2LiCl and bis[2-(N,N-dimethylamino)ethyl] ether.
  • Stir for 45 minutes to form the aryl cuprate intermediate.
  • Add LiHMDS dropwise and stir further at -50 °C.
  • Cool to -78 °C and slowly add chloranil in THF over 45 minutes.
  • Allow the reaction to warm to -50 °C and stir for 12 hours.
  • Work-up involves filtration, washing with ammonium hydroxide solution, drying, and purification by flash chromatography.
  • The product is obtained as a white crystalline solid with yields around 72-95% depending on conditions.

Notes on Reagents and Conditions

  • Solvents: Tetrahydrofuran (THF) is the preferred solvent, freshly distilled and dried under inert atmosphere.
  • Atmosphere: All reactions are conducted under argon or nitrogen to prevent moisture and oxygen interference.
  • Temperature Control: Low temperatures (-78 °C to -20 °C) are critical for controlling reactivity and selectivity.
  • Reagent Purity: Use freshly prepared or titrated organometallic reagents for reproducibility.
  • Oxidants: Chloranil is the most effective quinone oxidant for oxidative amination in this system.

Summary Table of Preparation Methods

Method Key Steps Yield (%) Advantages References
Grignard reaction + reduction Ethyl 4-iodobenzoate + 1-bromo-4-nitrobenzene → reduction ~73 Straightforward, common reagents
Amidocuprate oxidative coupling Grignard formation → aryl cuprate → oxidative amination with chloranil Up to 95 High yield, clean reaction, scalable

Q & A

Q. What are the optimal synthetic routes for N-(4-Bromophenyl)-N-(4-carbethoxyphenyl)amine, and how can intermediates be characterized?

The compound can be synthesized via Ullmann coupling or Buchwald-Hartwig amination , leveraging palladium catalysts to couple bromophenyl and carbethoxyphenyl moieties. Key intermediates, such as 4-bromoaniline derivatives, should be purified via column chromatography and characterized using 1H/13C NMR (to confirm substituent positions) and mass spectrometry (to verify molecular weight). Purity can be assessed via HPLC with UV detection .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR : The bromophenyl group exhibits deshielded aromatic protons (δ 7.2–7.8 ppm), while the carbethoxy group shows a triplet for the ester methyl group (δ 1.2–1.4 ppm) and a quartet for the methylene (δ 4.1–4.3 ppm).
  • IR : Confirm ester C=O stretching (~1720 cm⁻¹) and N-H bending (~1600 cm⁻¹).
  • Mass Spec : Look for molecular ion peaks matching the exact mass (e.g., [M+H]+ at m/z ~375) .

Q. What crystallization strategies improve single-crystal X-ray diffraction (XRD) outcomes?

Slow evaporation of a dichloromethane/hexane mixture (1:3) at 4°C enhances crystal growth. Use SHELXL for refinement, ensuring proper treatment of bromine’s high electron density. Disordered solvent molecules in the lattice require SQUEEZE (PLATON) for accurate modeling .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

The bromophenyl group’s steric bulk may hinder axial coordination in catalytic cycles, reducing reaction yields. DFT calculations (e.g., B3LYP/6-31G ) can model transition states to optimize ligand-catalyst pairs. For example, bulky phosphine ligands (e.g., XPhos) mitigate steric clashes in Buchwald-Hartwig reactions .

Q. What methodologies resolve contradictions in reported photophysical properties for OLED applications?

Discrepancies in emission spectra may arise from aggregation-induced emission (AIE) effects. Use time-resolved fluorescence spectroscopy to distinguish monomer vs. excimer emissions. Compare results under inert (N2) vs. ambient conditions to assess oxidation stability. Reference triphenylamine derivatives in , which show λem ~450 nm in thin films .

Q. How can computational chemistry predict biological interactions of this compound?

Molecular docking (AutoDock Vina) with protein targets (e.g., kinases) can identify binding modes. Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD). For toxicity screening, use ADMET predictors to assess metabolic stability and cytochrome P450 interactions .

Q. What analytical approaches address synthetic yield inconsistencies in scaled-up protocols?

  • Reaction Monitoring : In-situ IR tracks carbethoxy group consumption.
  • Byproduct Analysis : LC-MS identifies halogenated side products (e.g., debrominated species).
  • Optimization : Microwave-assisted synthesis (100°C, 30 min) improves yield by 20% compared to traditional heating .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine
Reactant of Route 2
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N-(4-Bromophenyl-N-(4-carbethoxyphenyl)amine

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